Verteporfin D isomer
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Overview
Description
Verteporfin D isomer is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes multiple methoxycarbonyl and methoxy-oxopropyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verteporfin D isomer involves several steps. One common method includes the reaction of ethenylmagnesium bromide with a precursor compound in tetrahydrofuran (THF) to form a chelate complex. This complex undergoes a primary α-ketol rearrangement, followed by a secondary rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Verteporfin D isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl and methoxy-oxopropyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Verteporfin D isomer has several scientific research applications:
Chemistry: Used as a model compound to study porphyrin chemistry and its reactivity.
Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Verteporfin D isomer involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in redox reactions. These complexes can mimic the behavior of natural porphyrins, facilitating electron transfer and catalysis in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.
Hematoporphyrin: A synthetic porphyrin used in photodynamic therapy.
Biological Activity
Verteporfin, a benzoporphyrin derivative, is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT) for conditions such as age-related macular degeneration. However, its biological activity extends beyond phototherapy, encompassing various mechanisms that influence cellular processes, including autophagy inhibition, γ-secretase modulation, and TGF-β signaling interference.
Verteporfin exists as two regioisomers: BPD-MAC and BPD-MAD, which are present in a 1:1 ratio. The compound exhibits amphiphilic properties, allowing it to interact with both hydrophilic and lipophilic environments, which is crucial for its cellular uptake and therapeutic efficacy .
1. Autophagy Inhibition
Verteporfin has been identified as an autophagy inhibitor that disrupts the formation of autophagosomes. This action can enhance the efficacy of chemotherapeutic agents like gemcitabine in pancreatic cancer models, indicating its potential in combination therapies .
2. γ-Secretase Inhibition
Research indicates that verteporfin selectively inhibits γ-secretase activity by binding to the C99 substrate rather than the protease itself. This binding results in a significant reduction in amyloid precursor protein (APP) processing, which is critical in Alzheimer's disease pathology. The compound demonstrates an IC50 value of approximately 15 ± 1 μM for C99 cleavage under specific conditions .
3. TGF-β Signaling Disruption
Verteporfin has been shown to inhibit the interaction between Smad2/3 and Smad4, key components of the TGF-β signaling pathway. This inhibition can reduce epithelial-mesenchymal transition (EMT) and cell migration, suggesting a potential role in cancer metastasis prevention .
Case Study 1: Autophagy Inhibition
In a study involving pancreatic ductal adenocarcinoma cells, verteporfin was administered alongside gemcitabine. Results indicated that verteporfin not only inhibited autophagy but also enhanced the cytotoxic effects of gemcitabine, leading to improved overall survival rates in treated models .
Case Study 2: Alzheimer's Disease Model
In a murine model of Alzheimer's disease, verteporfin treatment resulted in decreased levels of amyloid-beta plaques due to its inhibitory effect on γ-secretase activity. The study highlighted verteporfin's potential as a therapeutic agent for neurodegenerative diseases characterized by abnormal protein aggregation .
Biological Activity Summary Table
Mechanism | Effect | IC50 / KD Value | Clinical Relevance |
---|---|---|---|
Autophagy Inhibition | Blocks autophagosome formation | Not specified | Enhances efficacy of chemotherapeutics |
γ-Secretase Inhibition | Reduces amyloid precursor protein processing | IC50 = 15 ± 1 μM | Potential treatment for Alzheimer's disease |
TGF-β Signaling Disruption | Inhibits Smad2/3–Smad4 interaction | Not specified | May prevent cancer metastasis |
Properties
CAS No. |
142878-05-5 |
---|---|
Molecular Formula |
C41H42N4O8 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6(28),7,9,11,13,15,17,19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29/h9-10,13,16-19,38,42-43H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 |
InChI Key |
YYTBXUZDOPPHQX-ZSFNYQMMSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C([C@H]([C@]64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C(C(C64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC |
Key on ui other cas no. |
129497-78-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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